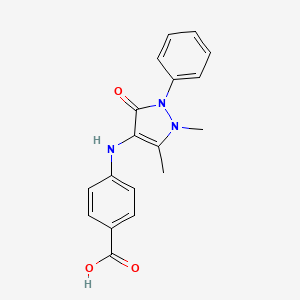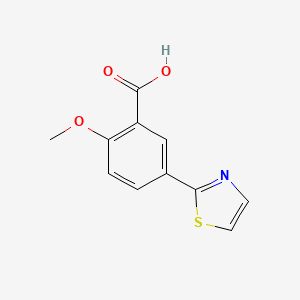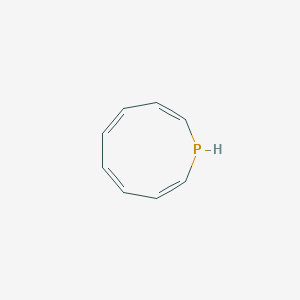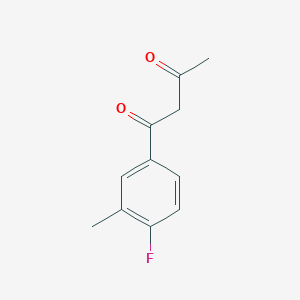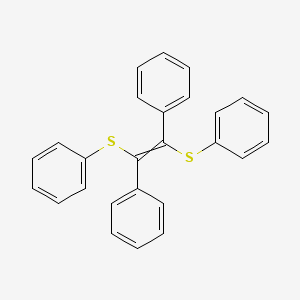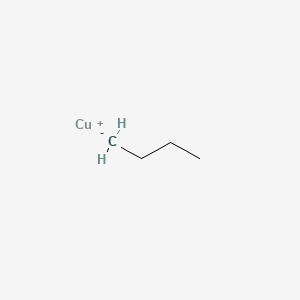
Copper, butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, butyl- is an organocopper compound that contains a copper atom bonded to a butyl group. Organocopper compounds are a subset of organometallic compounds, which are characterized by the presence of a carbon-metal bond. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Copper, butyl- can be synthesized through various methods. One common method involves the reaction of butyl lithium with copper(I) iodide to form lithium butylcuprate, which can then be further reacted to form copper, butyl- compounds . Another method involves the use of copper-based catalysts in the dehydrogenation reaction of secondary butyl alcohol to methyl ethyl ketone . Industrial production methods often involve the use of copper catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Copper, butyl- undergoes several types of chemical reactions, including:
Oxidation: Copper, butyl- can be oxidized to form copper(II) compounds.
Reduction: It can be reduced back to copper(I) or elemental copper.
Substitution: Copper, butyl- can participate in substitution reactions, where the butyl group is replaced by another group.
Coupling Reactions: It is commonly used in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include butyl lithium, copper(I) iodide, and various ligands that stabilize the copper complex. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Copper, butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Copper compounds, including copper, butyl-, are studied for their potential antimicrobial properties.
Medicine: Copper nanoparticles are explored for their use in drug delivery systems and as antimicrobial agents.
Mechanism of Action
The mechanism of action of copper, butyl- involves several pathways:
Electron Transfer: Copper can act as an electron donor or acceptor, participating in redox reactions.
Reactive Oxygen Species (ROS) Generation: Copper ions can generate ROS, which can damage cellular components.
Membrane Disruption: Copper ions can disrupt cell membranes, leading to cell death.
Comparison with Similar Compounds
Copper, butyl- can be compared with other organometallic compounds such as organolithium and organomagnesium (Grignard) reagents:
Organolithium Reagents: These compounds are highly reactive and often used in similar types of reactions as copper, butyl-.
Organomagnesium Reagents (Grignard Reagents): These are also used in organic synthesis but are generally less reactive than organolithium reagents.
Copper, butyl- is unique in its ability to participate in a wide range of reactions and its relatively lower reactivity compared to organolithium reagents, making it more manageable in certain synthetic applications.
Conclusion
Copper, butyl- is a versatile organocopper compound with significant applications in organic synthesis, scientific research, and industry. Its unique properties and reactivity make it a valuable tool in the formation of carbon-carbon and carbon-heteroatom bonds, as well as in various biological and industrial applications.
Properties
CAS No. |
34948-25-9 |
|---|---|
Molecular Formula |
C4H9Cu |
Molecular Weight |
120.66 g/mol |
IUPAC Name |
butane;copper(1+) |
InChI |
InChI=1S/C4H9.Cu/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1 |
InChI Key |
REKHETPFCSMEPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC[CH2-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
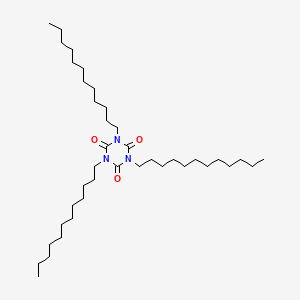

![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
